

# Discovery and development of different atorvastatin magnesium polymorphs

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Atorvastatin magnesium

Cat. No.: B1665824

[Get Quote](#)

An In-depth Technical Guide to the Discovery and Development of **Atorvastatin Magnesium Polymorphs**

## Introduction

Atorvastatin, a member of the statin class of drugs, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.<sup>[1][2]</sup> It is widely prescribed for the treatment of hypercholesterolemia.<sup>[3]</sup> As a Biopharmaceutics Classification System (BCS) Class II drug, atorvastatin exhibits low solubility and high permeability.<sup>[4]</sup> The physicochemical properties of the active pharmaceutical ingredient (API), such as solubility and stability, are critically influenced by its solid-state form.<sup>[5]</sup> Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly impact a drug's bioavailability, manufacturability, and stability.<sup>[5][6]</sup>

This technical guide focuses on the discovery and development of various polymorphic forms of **atorvastatin magnesium**. While atorvastatin is most famously marketed as its calcium salt (Atorvastatin Calcium), the magnesium salt has also been a subject of research and development, with various crystalline and amorphous forms being identified.<sup>[1][7]</sup> Understanding these forms is crucial for the development of stable, effective, and patentable drug products.

## Discovery and Characterization of Atorvastatin Magnesium Polymorphs

The solid-state form of **atorvastatin magnesium** can exist as crystalline polymorphs, amorphous forms, and solvated or hydrated forms.<sup>[7]</sup> The amorphous form is thermodynamically unstable compared to crystalline forms but can offer advantages in terms of higher solubility and dissolution rates, potentially leading to improved bioavailability.<sup>[5][8]</sup> Conversely, crystalline forms generally offer greater purity and stability.<sup>[5]</sup>

Numerous polymorphic forms of atorvastatin hemi-magnesium salt have been identified and characterized, often designated numerically (e.g., Form I, Form II, etc.).<sup>[1]</sup> The primary analytical techniques for distinguishing and characterizing these polymorphs are X-ray Powder Diffraction (XRPD), which provides information about the crystal structure, and thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).<sup>[8][9]</sup>

## Data Presentation: Crystalline Forms of Atorvastatin Hemi-Magnesium

The various crystalline forms of atorvastatin hemi-magnesium are primarily distinguished by their unique X-ray powder diffraction patterns. The following tables summarize the characteristic  $2\theta$  peaks for several identified polymorphs.

Table 1: Characteristic XRPD Peaks ( $2\theta \pm 0.2^\circ$ ) for Atorvastatin Hemi-Magnesium Polymorphs

| Form           | Characteristic 2θ Peaks                                                                     | Reference |
|----------------|---------------------------------------------------------------------------------------------|-----------|
| Form III       | 7.6, 9.1, 9.6, 12.1, 13.4,<br>14.2, 14.8, 15.5, 16.7, 17.3,<br>18.0, 20.1, 22.4, 23.9, 27.2 | [1]       |
| Form IV        | 3.2, 8.9, 11.6, 17.3, 18.5, 22.0,<br>28.1                                                   | [1]       |
| Form V         | 7.6, 9.5, 11.7, 20.0, 21.9, 24.1                                                            | [1]       |
| Form VI        | 8.5, 12.0, 14.3, 18.4, 19.2,<br>20.1                                                        | [1]       |
| Form VII       | 5.7, 8.5, 9.1, 11.8, 18.2                                                                   | [1]       |
| Form VIII      | 8.6, 10.0, 11.5, 16.5, 20.1,<br>21.6                                                        | [1]       |
| Form IX        | 3.3, 8.9, 9.2, 9.9, 18.2, 21.9,<br>23.3                                                     | [1]       |
| Unnamed Form 1 | 8.60, 18.48, 21.44                                                                          | [7]       |

| Unnamed Form 2 | 8.80, 9.66, 11.34, 16.14, 17.96, 18.48, 18.62, 21.26, 21.44, 21.60 |[7] |

Table 2: Solubility Data for Atorvastatin Salts

| Salt Form              | Solvent                   | pH  | Temperature | Solubility (µg/mL) | Reference |
|------------------------|---------------------------|-----|-------------|--------------------|-----------|
| Atorvastatin (general) | 0.1 N HCl/NaCl Buffer     | 1.2 | 37°C        | 6.63 ± 0.24        | [10]      |
| Atorvastatin (general) | 0.05 M Acetate Buffer     | 4.0 | 37°C        | 12.81 ± 1.16       | [10]      |
| Atorvastatin (general) | 0.05 M K-Phosphate Buffer | 6.8 | 37°C        | 158.35 ± 4.58      | [10]      |

| Atorvastatin (general) | Water | - | 37°C | 66.30 ± 0.89 | [10] |

Note: Specific solubility data for individual **atorvastatin magnesium** polymorphs is not readily available in the provided search results. The table presents general solubility of atorvastatin under different pH conditions, which is a critical factor for all its salt forms.

## Experimental Protocols

### Polymorph Characterization Methodologies

A variety of analytical techniques are essential for the identification and characterization of **atorvastatin magnesium** polymorphs.[8]

- X-ray Powder Diffraction (XRPD): XRPD is the primary technique for distinguishing different crystalline forms.[8]
  - Principle: The technique is based on Bragg's Law ( $n\lambda = 2d \sin\theta$ ). A powdered sample is irradiated with monochromatic X-rays, and the diffraction pattern, a plot of scattered intensity versus the scattering angle ( $2\theta$ ), serves as a unique "fingerprint" for a specific crystalline structure.[8]
  - Methodology: A small amount of the powdered sample is gently packed into a sample holder. The sample is then exposed to an X-ray beam (commonly  $\text{CuK}\alpha$  radiation). The

detector scans through a range of  $2\theta$  angles (e.g.,  $4^\circ$  to  $40^\circ$ ) to measure the intensity of the diffracted X-rays.[11] The resulting diffractogram shows peaks at specific  $2\theta$  values characteristic of the crystalline form.[11]

- Differential Scanning Calorimetry (DSC): DSC is used to measure thermal events like melting, crystallization, and glass transitions.[8][9]
  - Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. Endothermic events (e.g., melting) or exothermic events (e.g., crystallization) are observed as peaks in the DSC thermogram.[8]
  - Methodology: A few milligrams of the sample are hermetically sealed in an aluminum pan. The sample and an empty reference pan are heated at a constant rate (e.g.,  $10^\circ\text{C}/\text{min}$ ) under a nitrogen purge. The heat flow to the sample is measured and plotted against temperature, revealing the temperatures of thermal transitions.[12]
- Thermogravimetric Analysis (TGA): TGA is used to determine the solvent or water content of a sample.[8][9]
  - Principle: TGA measures the change in mass of a sample as a function of temperature or time. It is particularly useful for identifying solvated or hydrated forms by quantifying the mass loss upon heating.[8]
  - Methodology: A sample is placed in a high-precision balance within a furnace. The sample is heated according to a controlled temperature program, and the mass is continuously recorded. The resulting curve plots mass percentage against temperature.

## Preparation of Atorvastatin Magnesium Polymorphs

The specific polymorphic form obtained depends heavily on the crystallization conditions, such as the solvent system, temperature, and rate of crystallization.[5]

- Preparation of Crystalline Forms:
  - Method 1: Salt Formation and Crystallization: Crystalline **atorvastatin magnesium** can be prepared by reacting an atorvastatin alkali metal salt (e.g., sodium salt) with a magnesium

salt of an acid in a suitable solvent.<sup>[7]</sup> The resulting crystalline form can then be isolated.

- Method 2: Slurrying/Recrystallization: A specific polymorph can be obtained by slurrying an existing form of **atorvastatin magnesium** in a solvent at a controlled temperature. For example, Form III can be prepared by slurrying **atorvastatin magnesium** salt in water at boiling temperature.<sup>[1]</sup> Form V can be prepared by slurrying in water at an elevated temperature between 40°C and 70°C.<sup>[1]</sup>
- Method 3: Anti-Solvent Precipitation: This method involves dissolving **atorvastatin magnesium** in a suitable solvent (e.g., methanol) and then adding an anti-solvent (e.g., water) in which the compound is poorly soluble to induce precipitation.<sup>[1][13]</sup> For instance, Form IV can be prepared by dissolving **atorvastatin magnesium** in methanol and precipitating it by adding water at a temperature between 20°C and 40°C.<sup>[1]</sup>

- Preparation of Amorphous Form:
  - Method 1: Anti-Solvent Precipitation: Amorphous **atorvastatin magnesium** can be prepared by dissolving a crystalline form in an organic solvent (e.g., tetrahydrofuran, dimethylsulfoxide) and then adding an anti-solvent to precipitate the amorphous solid.<sup>[7]</sup>
  - Method 2: Solvent Removal: This process involves dissolving a crystalline form in a solvent or solvent mixture and then rapidly removing the solvent.<sup>[7]</sup> Techniques for solvent removal include spray drying, freeze-drying (lyophilization), or flash evaporation.<sup>[7]</sup>

## Visualizations: Workflows and Relationships

// Styles edge [color="#5F6368"]; } dot Caption: General workflow for **atorvastatin magnesium** polymorph screening.

// Nodes amorphous [label="Amorphous Form", fillcolor="#EA4335", fontcolor="#FFFFFF"]; crystalline\_start [label="Crystalline Atorvastatin Mg\n(Generic/Mixture)", fillcolor="#FBBC05", fontcolor="#202124"];

form3 [label="Form III", fillcolor="#4285F4", fontcolor="#FFFFFF"]; form4 [label="Form IV", fillcolor="#4285F4", fontcolor="#FFFFFF"]; form5 [label="Form V", fillcolor="#4285F4", fontcolor="#FFFFFF"];

```
// Edges crystalline_start -> amorphous [label="Spray/Freeze Drying", color="#5F6368"];  
amorphous -> crystalline_start [label="Crystallization", color="#5F6368"];  
  
crystalline_start -> form3 [label="Slurry in boiling H2O", color="#34A853"]; crystalline_start ->  
form4 [label="Dissolve in MeOH,\nadd H2O (anti-solvent)", color="#34A853"]; crystalline_start ->  
form5 [label="Slurry in H2O (40-70°C)", color="#34A853"];  
  
// Invisible nodes for layout {rank=same; amorphous; crystalline_start;} {rank=same; form3;  
form4; form5;} } dot  
Caption: Relationship between amorphous and select crystalline forms.  
  
// Nodes start [label="Start: Atorvastatin Mg Salt", shape=ellipse, fillcolor="#FBBC05",  
fontcolor="#202124"]; dissolve [label="1. Dissolve in Methanol", fillcolor="#FFFFFF",  
fontcolor="#202124"]; precipitate [label="2. Add Water (anti-solvent)\nat 20-40°C to precipitate",  
fillcolor="#FFFFFF", fontcolor="#202124"]; filter [label="3. Filter the resulting solid",  
fillcolor="#FFFFFF", fontcolor="#202124"]; dry [label="4. Dry the solid", fillcolor="#FFFFFF",  
fontcolor="#202124"]; end [label="End: Crystalline Form IV", shape=ellipse,  
fillcolor="#34A853", fontcolor="#FFFFFF"];  
  
// Edges start -> dissolve [color="#4285F4"]; dissolve -> precipitate [color="#4285F4"];  
precipitate -> filter [color="#4285F4"]; filter -> dry [color="#4285F4"]; dry -> end  
[color="#4285F4"]; } dot  
Caption: Experimental workflow for preparing Crystalline Form IV.  
  
// Edges start1 -> dissolve1 [color="#4285F4"]; dissolve1 -> add_anti [color="#4285F4"];  
add_anti -> precipitate [color="#4285F4"]; precipitate -> end_product [color="#5F6368"];  
  
start2 -> dissolve2 [color="#34A853"]; dissolve2 -> remove [color="#34A853"]; remove ->  
end_product [color="#5F6368"]; } dot  
Caption: Workflows for preparing amorphous  
atorvastatin magnesium.
```

## Conclusion

The solid-state chemistry of **atorvastatin magnesium** is complex, with multiple crystalline polymorphs and an amorphous form having been identified. The discovery and characterization of these forms are paramount in pharmaceutical development, as the choice of solid form directly influences critical parameters such as stability, solubility, and bioavailability.[\[1\]](#)[\[5\]](#) The preparation of a specific, stable polymorphic form requires precise control over crystallization conditions.[\[5\]](#) The experimental protocols outlined, centered on techniques like XRPD and

DSC, are fundamental to polymorph screening and selection. This guide provides a foundational overview for researchers and scientists, highlighting the key forms, characterization data, and preparation methodologies that are essential for the successful development of **atorvastatin magnesium**-based drug products.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. WO2007118873A2 - Polymorphs of atorvastatin sodium and magnesium salts - Google Patents [patents.google.com]
- 2. studylib.net [studylib.net]
- 3. EP1336405A1 - Formulations of atorvastatin stabilized with alkali metal additions - Google Patents [patents.google.com]
- 4. Case Study 3: Atorvastatin - Crystalline Form Change In Late Development - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 5. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 6. scispace.com [scispace.com]
- 7. EP2172452A1 - Preparation of crystalline atorvastatin magnesium - Google Patents [patents.google.com]
- 8. opendata.uni-halle.de [opendata.uni-halle.de]
- 9. Crystal forms of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Process Intensification of Atorvastatin Calcium Crystallization for Target Polymorph Development via Continuous Combined Cooling and Antisolvent Crystallization Using an Oscillatory Baffled Crystallizer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US7411075B1 - Polymorphic form of atorvastatin calcium - Google Patents [patents.google.com]

- To cite this document: BenchChem. [Discovery and development of different atorvastatin magnesium polymorphs]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1665824#discovery-and-development-of-different-atorvastatin-magnesium-polymorphs\]](https://www.benchchem.com/product/b1665824#discovery-and-development-of-different-atorvastatin-magnesium-polymorphs)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)